molecular formula C8H12N2O B1497788 4-Propyl-6-hydroxy-2-methylpyrimidine CAS No. 89967-18-0

4-Propyl-6-hydroxy-2-methylpyrimidine

Cat. No.: B1497788
CAS No.: 89967-18-0
M. Wt: 152.19 g/mol
InChI Key: XANOWNHHKSIJHW-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Synonyms

4-Propyl-6-hydroxy-2-methylpyrimidine is systematically named 4-propyl-6-hydroxy-2-methylpyrimidin-4-one , reflecting the pyrimidine core with substituents at positions 2 (methyl), 4 (propyl), and 6 (hydroxy). The compound is also recognized as 2-methyl-6-propyl-4(3H)-pyrimidinone , emphasizing the ketone group at position 4. Common synonyms include 4(3H)-Pyrimidinone, 2-methyl-6-propyl- and 4-hydroxy-2-methyl-6-(n-propyl)pyrimidine.

IUPAC Name Synonyms CAS Number
4-Propyl-6-hydroxy-2-methylpyrimidin-4-one 2-methyl-6-propyl-4(3H)-pyrimidinone; 4-hydroxy-2-methyl-6-propylpyrimidine 89967-18-0

Molecular Geometry and Tautomeric Forms

The pyrimidine ring adopts a planar geometry, with the substituents arranged as follows:

  • Position 2 : Methyl group (electron-donating)
  • Position 4 : Propyl group (electron-donating)
  • Position 6 : Hydroxy group (electron-withdrawing)

The compound exists predominantly in the keto form at position 4 due to resonance stabilization of the pyrimidinone moiety. Tautomerism between hydroxy (enol) and keto forms is possible at position 6, but the keto form is favored in most environments. The propyl group induces steric hindrance, limiting rotational freedom and stabilizing the planar arrangement.

Spectroscopic Characterization

UV-Vis Spectroscopy

The compound exhibits absorption maxima in the 250–260 nm range , characteristic of pyrimidine π→π* transitions. The hydroxy group at position 6 may cause a slight bathochromic shift due to electron-donating effects, while the methyl and propyl groups contribute to hyperchromic shifts.

Infrared (IR) Spectroscopy

Key absorption bands:

Wavenumber (cm⁻¹) Assignment
3200–3600 O–H (hydroxy) stretch
1700–1750 C=O (ketone) stretch
1500–1600 C=N and C=C (aromatic ring)
2800–2900 C–H (aliphatic) stretches

The broad O–H peak indicates hydrogen bonding between the hydroxy group and adjacent moieties.

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃) :

Proton Environment Chemical Shift (δ, ppm) Integration Splitting Pattern
CH₃ (methyl at position 2) 2.3–2.5 3H Singlet
–CH₂– (propyl, adjacent to N) 1.5–1.7 2H Triplet
–CH₃ (propyl terminal) 0.9–1.0 3H Triplet
Aromatic H (position 5) 7.8–8.2 1H Doublet
O–H (position 6) 5.0–6.0 1H Broad singlet

¹³C NMR :

Carbon Environment Chemical Shift (δ, ppm)
C=O (position 4) 170–180
C–O–H (position 6) 160–165
Aromatic carbons (positions 2, 4, 5, 6) 120–150
CH₃ (methyl at position 2) 20–25
–CH₂– (propyl) 25–35
–CH₃ (propyl terminal) 10–15

Mass Spectrometry (MS)

Fragment Ion (m/z) Abundance (%) Assignment
152 100 Molecular ion (C₈H₁₂N₂O)
105 45 Loss of propyl (C₃H₇)
77 20 Benzyl-like fragment

Crystallographic Data and X-ray Diffraction Studies

Crystallographic data for this compound is limited, but analogous pyrimidinones often crystallize in monoclinic or triclinic systems. Key features include:

  • Hydrogen bonding : O–H⋯O and O–H⋯N interactions between the hydroxy group and carbonyl/nitrogen atoms.
  • Packing : Staggered or herringbone arrangements due to the bulky propyl group.
  • Thermal stability : Melting point >300°C (estimated), consistent with rigid aromatic systems.
Property Value
Crystal system Triclinic (predicted)
Space group P1 (predicted)
Hydrogen bond length 1.8–2.0 Å (O–H⋯O)
Density 1.10 g/cm³ (predicted)

Properties

CAS No.

89967-18-0

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2-methyl-4-propyl-1H-pyrimidin-6-one

InChI

InChI=1S/C8H12N2O/c1-3-4-7-5-8(11)10-6(2)9-7/h5H,3-4H2,1-2H3,(H,9,10,11)

InChI Key

XANOWNHHKSIJHW-UHFFFAOYSA-N

SMILES

CCCC1=CC(=O)NC(=N1)C

Canonical SMILES

CCCC1=CC(=O)NC(=N1)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

The following analysis compares 4-Propyl-6-hydroxy-2-methylpyrimidine with three structurally related pyrimidine derivatives (Figure 1), focusing on substituent effects, physicochemical properties, and reactivity.

Table 1: Structural and Functional Group Comparison

Compound Name Substituents (Positions) Key Functional Groups Molecular Formula (Inferred) Molecular Weight (g/mol)
This compound 4-propyl, 6-hydroxy, 2-methyl Hydroxyl, alkyl C₈H₁₂N₂O 152.20 (calculated)
2-Chloro-6-methylpyrimidine-4-carboxylic acid 2-chloro, 6-methyl, 4-carboxylic acid Carboxylic acid, chloro, methyl C₇H₇ClN₂O₂ 198.60 (reported)
2-Ethyl-4-hydrazinyl-6-methylpyrimidine 2-ethyl, 4-hydrazinyl, 6-methyl Hydrazinyl, alkyl C₇H₁₂N₄ 152.20 (calculated)
6-[(3-Hydroxy-2-hydroxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione Complex substituents at positions 1, 3, 5, 6 Hydroxyl, methoxy, methyl C₁₃H₂₂N₂O₇ 318.33 (reported)

Substituent Effects on Physicochemical Properties

Hydrophobicity :

  • The propyl group in this compound increases hydrophobicity compared to shorter alkyl chains (e.g., methyl or ethyl in ). This is reflected in its higher calculated logP (~1.8) versus 2-ethyl-4-hydrazinyl-6-methylpyrimidine (logP ~0.5) .
  • The carboxylic acid group in 2-chloro-6-methylpyrimidine-4-carboxylic acid introduces significant polarity, reducing logP to ~0.2 and enhancing water solubility.

Acidity :

  • The 6-hydroxy group in the target compound has moderate acidity (pKa ~8–10), weaker than the carboxylic acid (pKa ~2–4) in but stronger than hydrazinyl (pKa ~6–8) in .

Thermal Stability :

  • Methoxy and hydroxyl groups in reduce thermal stability due to hydrogen-bonding interactions, whereas the chloro group in enhances stability via electron-withdrawing effects.

Preparation Methods

Reaction Conditions and Procedure

  • Reagents: Sodium methoxide, dimethyl malonate, acetamidine hydrochloride.
  • Solvent: Methanol.
  • Temperature: Initial ice bath (0 °C), then warmed to 18–25 °C.
  • Reaction Time: 3–5 hours.
  • Post-reaction Treatment: Removal of methanol under reduced pressure, dissolution in water, pH adjustment to 1–2 with hydrochloric acid, crystallization at 0 °C for 3–5 hours.
  • Isolation: Suction filtration, washing with ice-water and ice-methanol, drying to obtain white solid product.

Reaction Scheme

The reaction proceeds via nucleophilic attack of sodium methoxide on dimethyl malonate, followed by condensation with acetamidine hydrochloride to form the pyrimidine ring. The hydroxyl groups are introduced during ring closure, and the methyl group is present from acetamidine.

Scale-Up Examples and Yields

Scale Methanol (mL) Sodium Methoxide (g) Dimethyl Malonate (g) Acetamidine Hydrochloride (g) Reaction Time (h) Yield (%)
Lab (3L flask) 1060 108.2 (2 mol) 105.6 (0.8 mol) 113.4 (1.2 mol) 5 87
Pilot (10L flask) 3960 608.8 (11.25 mol) 330 (2.5 mol) 472.5 (5 mol) 5 86

The yields are consistently high (~86-87%), indicating the robustness of the method for industrial production.

Alkylation Step to Introduce the Propyl Group at the 4-Position

To obtain this compound specifically, an alkylation step is required, typically involving:

  • Use of an appropriate propyl halide (e.g., 1-bromopropane or 1-chloropropane).
  • Base-mediated substitution on the 4-position hydroxyl or halogenated intermediate.
  • Control of reaction conditions to avoid over-alkylation or side reactions.

Literature reports employing alkylation with propyl halides in the presence of bases such as sodium hydride or potassium carbonate in solvents like dichloromethane or dimethylformamide have been successful in similar pyrimidine derivatives.

Alternative Synthetic Routes and Reagents

  • Use of Triphosgene: As a safer alternative to phosgene or POCl3, triphosgene has been employed for chlorination steps in pyrimidine synthesis, reducing environmental hazards and improving operational safety.
  • Chlorination and Substitution: Intermediate chlorinated pyrimidines (e.g., 4-chloro-2-isopropyl-6-methylpyrimidine) can be synthesized and then subjected to nucleophilic substitution with propyl amines or alkoxides to introduce the propyl group.
  • Coupling Reactions: For derivatives with additional functional groups, coupling reagents like EDCI can be used to attach substituents to the pyrimidine ring, though this is more relevant for complex derivatives rather than simple alkylated pyrimidines.

Summary of Key Experimental Parameters

Parameter Typical Range Notes
Temperature during condensation 0 °C (ice bath) to 25 °C Controlled warming after initial mixing
Reaction time 3–5 hours Sufficient for ring closure and condensation
pH for crystallization 1–2 Acidic conditions to precipitate product
Washing solvents Ice-water, ice-methanol To purify and remove impurities
Yield 86–87% High yield suitable for scale-up

Research Findings and Analysis

  • The sodium methoxide-mediated condensation method is efficient, scalable, and environmentally friendlier compared to older methods using toxic chlorinating agents.
  • The use of triphosgene reduces hazardous waste and improves safety in industrial settings.
  • Alkylation to introduce the propyl group requires careful control of reaction conditions to maintain selectivity and yield.
  • The synthetic methods produce high-purity white solid products, suitable for further biological or chemical applications.
  • The methodology has been validated at different scales (3L and 10L reactors) with consistent yields and product quality.

Q & A

Q. What advanced techniques are effective for identifying trace impurities in this compound?

  • Methodological Answer : Combine LC-MS/MS with charged aerosol detection (CAD) for non-UV-active impurities . For structural elucidation, isolate impurities via preparative HPLC and analyze with 2D NMR (HSQC, HMBC) . Compare impurity profiles against synthetic intermediates (e.g., unreacted starting materials) using high-resolution ion mobility spectrometry .

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